molecular formula C11H13NO4 B12182556 ethyl N-(1-hydroxy-2-oxo-2-phenylethyl)carbamate

ethyl N-(1-hydroxy-2-oxo-2-phenylethyl)carbamate

Cat. No.: B12182556
M. Wt: 223.22 g/mol
InChI Key: JMZWDXKACZYVJV-UHFFFAOYSA-N
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Description

Ethyl N-(1-hydroxy-2-oxo-2-phenylethyl)carbamate is an organic compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is characterized by the presence of a carbamate group attached to an ethyl group and a phenylethyl moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(1-hydroxy-2-oxo-2-phenylethyl)carbamate typically involves the reaction of ethyl carbamate with 2-oxo-2-phenylethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(1-hydroxy-2-oxo-2-phenylethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl N-(1-hydroxy-2-oxo-2-phenylethyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-(1-hydroxy-2-oxo-2-phenylethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: A simpler carbamate ester with similar chemical properties.

    Phenylethyl carbamate: Contains a phenylethyl group but lacks the hydroxyl and oxo functionalities.

    2-oxo-2-phenylethyl carbamate: Similar structure but without the ethyl group.

Uniqueness

Ethyl N-(1-hydroxy-2-oxo-2-phenylethyl)carbamate is unique due to the presence of both hydroxyl and oxo functionalities, which impart distinct reactivity and biological activity.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

ethyl N-(1-hydroxy-2-oxo-2-phenylethyl)carbamate

InChI

InChI=1S/C11H13NO4/c1-2-16-11(15)12-10(14)9(13)8-6-4-3-5-7-8/h3-7,10,14H,2H2,1H3,(H,12,15)

InChI Key

JMZWDXKACZYVJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C(=O)C1=CC=CC=C1)O

Origin of Product

United States

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